molecular formula C7H10O4 B8319743 3-Acetyl-4-oxopentanoic acid CAS No. 70597-88-5

3-Acetyl-4-oxopentanoic acid

Cat. No. B8319743
Key on ui cas rn: 70597-88-5
M. Wt: 158.15 g/mol
InChI Key: PKHPCIXSNDFKEQ-UHFFFAOYSA-N
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Patent
US04146721

Procedure details

4.0 grams 3,3-diacetyl-propionic acid, 4.9 grams p-chlorophenylhydrazine-sulfate, 2.1 grams anhydrous sodium acetate and 30 milliliters glacial acetic acid were mixed and the mixture was heated to 60° C. for 3 hours. The reaction mixture was evaporated and water was added to the residue. The precipitate formed thereby was separated by filtration and recrystallized from a mixture of ethanol and of water. 5.5 grams 3,5-dimethyl-1-(p-chlorophenyl)-pyrazol-4-acetic acid, melting at 176°-177° C., were obtained, representing a yield of 82%.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]([C:9](=O)[CH3:10])[CH2:5][C:6]([OH:8])=[O:7])(=O)[CH3:2].[CH:12]1[C:17]([NH:18][NH2:19])=[CH:16][CH:15]=[C:14]([Cl:20])[CH:13]=1.OS(O)(=O)=O.C([O-])(=O)C.[Na+]>C(O)(=O)C>[CH3:2][C:1]1[C:4]([CH2:5][C:6]([OH:8])=[O:7])=[C:9]([CH3:10])[N:18]([C:17]2[CH:16]=[CH:15][C:14]([Cl:20])=[CH:13][CH:12]=2)[N:19]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(=O)C(CC(=O)O)C(C)=O
Name
Quantity
4.9 g
Type
reactant
Smiles
C1=CC(=CC=C1NN)Cl.OS(=O)(=O)O
Name
Quantity
2.1 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
ADDITION
Type
ADDITION
Details
water was added to the residue
CUSTOM
Type
CUSTOM
Details
The precipitate formed
CUSTOM
Type
CUSTOM
Details
thereby was separated by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixture of ethanol and of water

Outcomes

Product
Name
Type
product
Smiles
CC1=NN(C(=C1CC(=O)O)C)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 102%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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